Methyl 15-hydroxypentadecanoate

概述

描述

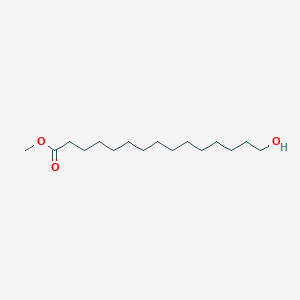

Methyl 15-hydroxypentadecanoate (CAS 76529-42-5) is a long-chain hydroxy fatty acid methyl ester with the molecular formula C₁₆H₃₂O₃ and a molecular weight of 272.42 g/mol . It is a critical intermediate in synthesizing cyclopentadecanolide, a macrocyclic musk widely used in perfumery and cosmetics. Structurally, it consists of a 15-carbon chain with a hydroxyl group at the terminal position and a methyl ester group at the carboxyl end .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 15-hydroxypentadecanoate can be synthesized through several methods. One common approach involves the macrolactonization of this compound to cyclopentadecanolide using catalysts such as KF-La/γ-Al2O3 . The reaction typically occurs at a temperature of 190°C for 7 hours, yielding cyclopentadecanolide with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of solid acid catalysts like Mo-Fe/HZSM-5 . This method is advantageous due to its environmental friendliness, as the catalysts can be reused and are thermally stable .

化学反应分析

Types of Reactions

Methyl 15-hydroxypentadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used.

科学研究应用

Chemical Properties and Structure

Methyl 15-hydroxypentadecanoate (C16H32O3) is an omega-hydroxy fatty acid ester. Its structure allows for versatile reactivity, particularly in macrolactonization reactions, which are essential in the synthesis of cyclic compounds. The presence of a hydroxyl group at the 15th carbon position enhances its reactivity compared to other fatty acid esters.

Macrolactonization Reactions

One of the primary applications of this compound is in macrolactonization reactions. This process involves the formation of cyclic esters (macrolactones) from linear hydroxy fatty acids. Recent studies have demonstrated that catalysts such as KF-La/γ-Al2O3 can effectively facilitate this transformation, yielding cyclopentadecanolide from this compound .

Table 1: Comparison of Catalysts for Macrolactonization

| Catalyst | Yield (%) | Reaction Conditions |

|---|---|---|

| KF-La/γ-Al2O3 | 85 | 120°C, 24 hours |

| CaO (from eggshells) | 78 | 100°C, 12 hours |

| Other Metal Oxides | Varies | Varies |

Synthesis of ω-Hydroxy Fatty Acid Alkyl Esters

This compound can also be synthesized through hydrogenation processes involving mono- or di-methyl esters of longer-chain fatty acids. This method allows for the production of ω-hydroxy fatty acid alkyl esters, which have applications in surfactants and emulsifiers .

Use as a Catalyst Precursor

Research indicates that this compound can serve as a precursor for developing novel catalysts. For instance, the calcium glycerolate catalyst derived from eggshell waste has been utilized to catalyze the macrolactonization of this compound. This approach not only provides an eco-friendly catalyst option but also highlights the compound's role in sustainable chemistry practices .

Industrial Applications

This compound's properties make it suitable for various industrial applications:

- Surfactant Production : Its structural characteristics allow it to function effectively as a surfactant in formulations.

- Cosmetic Industry : Due to its fatty acid nature, it can be used in cosmetic formulations for skin conditioning and moisturizing properties.

- Food Industry : The compound may find applications as an emulsifier or stabilizer in food products.

Case Study 1: Macrolactonization Efficiency

In a study published by Royal Society Publishing, researchers explored the efficiency of various catalysts in the macrolactonization of this compound. The results indicated that using KF-La/γ-Al2O3 significantly improved yield and reaction time compared to traditional methods .

Case Study 2: Sustainable Catalysis

A recent investigation into sustainable catalytic processes highlighted the use of calcium glycerolate derived from eggshells for catalyzing reactions involving this compound. This study emphasized the environmental benefits of utilizing waste materials for catalyst production while maintaining high reaction efficiency .

作用机制

The mechanism of action of methyl 15-hydroxypentadecanoate involves its interaction with various molecular targets and pathways. For instance, in the macrolactonization process, the compound undergoes cyclization to form cyclopentadecanolide, a key intermediate in the synthesis of macrocyclic musks . The catalytic activity of solid acids like Mo-Fe/HZSM-5 plays a crucial role in facilitating these reactions .

相似化合物的比较

Structural and Functional Analogues

Key Observations :

- Ester Group Influence: Ethyl esters (e.g., ethyl 15-hydroxypentadecanoate) show lower cyclization efficiency (19.5% yield) compared to methyl esters (63.0% yield) due to steric hindrance .

- Hydroxyl Position: Mid-chain hydroxyl groups (e.g., methyl 3-hydroxypentadecanoate) are less reactive in macrolactonization than terminal –OH groups .

Critical Findings :

- Mo–Fe/HZSM-5 : Exhibits high acidity and selectivity due to Fe₂(MoO₄)₃ and Al₂(MoO₄)₃ species, enhancing macrolactonization efficiency .

- KF-La/γ-Al₂O₃ : Mesoporous structure (16.8 nm pore size) facilitates substrate diffusion, achieving 61.47% yield .

- Solid Acid vs. Base Catalysts : Acidic resins (e.g., LS-50) underperform basic catalysts (e.g., KF-La/γ-Al₂O₃) due to pore blockage and by-product formation .

Commercial and Industrial Relevance

| Compound | Purity (%) | Price (25 mg) | Supplier |

|---|---|---|---|

| This compound | >98 | €190.00 | Larodan |

| Methyl 20-Hydroxyeicosanoate | >95 | €4,339.50 | Matreya |

| 15-Hydroxypentadecanoic Acid | >98 | €2,178.00 | Matreya |

Notes:

- This compound is cost-effective for large-scale cyclopentadecanolide production compared to longer-chain analogues .

- Derivatives like 15-hydroxypentadecanoic acid are more expensive due to complex purification steps .

生物活性

Methyl 15-hydroxypentadecanoate, also known as methyl 15-hydroxypentadecanoic acid, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is part of a broader class of fatty acids that exhibit various health benefits, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₀O₃ |

| Molecular Weight | 258.397 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Melting Point | 85-89 °C |

| Boiling Point | 400.9±18.0 °C at 760 mmHg |

| LogP | 4.62 |

These properties indicate that this compound is a relatively stable compound, suitable for various biological applications.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on animal models demonstrated that administration of this compound reduced carrageenan-induced paw edema, a common method for assessing anti-inflammatory effects. The reduction in inflammation was statistically significant (p < 0.001), suggesting a potent bioactive role in modulating inflammatory responses.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) observed were comparable to those of established antimicrobial agents, indicating its potential as a natural antimicrobial agent.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that the compound may activate caspase pathways and inhibit cell proliferation by affecting cell cycle regulation.

Case Studies

-

Anti-inflammatory Effects in Rodent Models

A study published in the Journal of Ethnopharmacology investigated the anti-inflammatory effects of this compound in a rodent model using carrageenan-induced paw edema. The results indicated a significant decrease in paw swelling compared to control groups, highlighting its therapeutic potential for inflammatory diseases. -

Antimicrobial Activity Assessment

Another research article focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing effective antibacterial action comparable to conventional antibiotics. -

Apoptotic Induction in Cancer Cells

A recent study published in Cancer Letters reported that treatment with this compound led to increased apoptosis in human breast cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 15-hydroxypentadecanoate, and what are their advantages?

this compound is synthesized via two main methods:

- Method 1 : Reaction of methanol with cyclopentadecanolide, achieving yields up to 99% under optimized conditions. This method is favored for its high efficiency and scalability .

- Method 2 : Esterification of 15-hydroxypentadecanoic acid with methanol. While effective, this route may require additional purification steps to isolate the product . Researchers should select the method based on substrate availability and desired purity.

Q. How is this compound characterized in experimental settings?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

- Melting Point Analysis : Reported as 50–52°C, consistent across multiple studies .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) and detect impurities .

Q. What are the solubility and storage requirements for this compound?

this compound is soluble in organic solvents such as chloroform, ethanol, and methanol. It is stable at room temperature but should be stored in a cool, dry environment to prevent degradation. Solutions in volatile solvents require inert gas purging to avoid oxidation .

Advanced Research Questions

Q. How do catalysts influence the macrolactonization of this compound?

Catalyst selection critically impacts reaction efficiency. For example:

- Calcium Glycerolate (derived from eggshell waste) enhances macrolactonization yields by stabilizing intermediates.

- Comparative studies of catalysts (e.g., acid vs. base catalysts) reveal trade-offs between reaction rate and byproduct formation . Researchers should optimize catalyst loading and reaction temperature for reproducibility.

Q. What mechanistic insights support its role as a lipid biosynthesis inhibitor?

this compound acts as a serine-specific, irreversible inhibitor , modifying active sites of target enzymes. Its long alkyl chain facilitates hydrophobic interactions with enzyme pockets, while the hydroxyl group participates in covalent bond formation. Kinetic assays (e.g., time-dependent inactivation) are used to validate its inhibitory mechanism .

Q. How can researchers resolve discrepancies in experimental data related to this compound?

Common sources of variability include:

- Purity : Use HPLC to confirm >98% purity, as impurities (e.g., unreacted precursors) can skew results .

- Catalyst Efficiency : Replicate reactions with controls (e.g., catalyst-free conditions) to isolate catalyst effects .

- Storage Conditions : Degradation products from improper storage may alter bioactivity; conduct stability assays periodically .

Q. What strategies improve yield in large-scale synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst Recycling : Reusable catalysts (e.g., immobilized enzymes) reduce costs.

- In-line Monitoring : Real-time analytics (e.g., FTIR) enable rapid adjustments to reaction parameters .

Q. Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst, temperature) meticulously .

- Biological Assays : Include negative controls (e.g., solvent-only) to differentiate compound-specific effects .

- Data Validation : Cross-reference melting points and spectral data with literature to confirm compound identity .

属性

IUPAC Name |

methyl 15-hydroxypentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYAHKAJFZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393044 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76529-42-5 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。